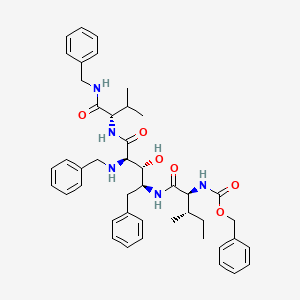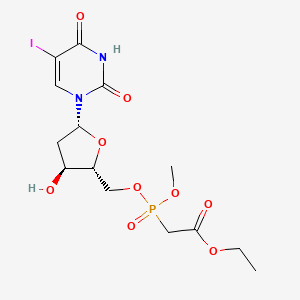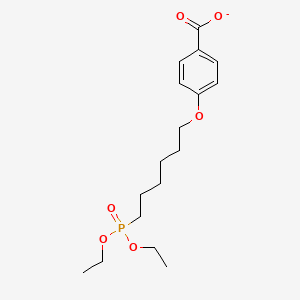
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt is a complex organic compound that features a benzoic acid core with a diethoxyphosphinyl hexyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt typically involves a multi-step process One common method starts with the esterification of benzoic acid to form ethyl benzoateThe final step involves the conversion of the ester to the sodium salt form .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate certain reaction steps .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to simpler phosphine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzoic acid derivatives .
Scientific Research Applications
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt exerts its effects involves interactions with specific molecular targets. The diethoxyphosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, ethyl ester
- Benzoic acid, 4-((diethoxyphosphinyl)methyl)-, ethyl ester
- Methanesulfonic acid, (diethoxyphosphinyl)-, ethyl ester
Uniqueness
Benzoic acid, 4-((6-(diethoxyphosphinyl)hexyl)oxy)-, sodium salt is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its ester counterparts .
Properties
CAS No. |
73514-93-9 |
|---|---|
Molecular Formula |
C17H26O6P- |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(6-diethoxyphosphorylhexoxy)benzoate |
InChI |
InChI=1S/C17H27O6P/c1-3-22-24(20,23-4-2)14-8-6-5-7-13-21-16-11-9-15(10-12-16)17(18)19/h9-12H,3-8,13-14H2,1-2H3,(H,18,19)/p-1 |
InChI Key |
HIHOGATWRDKQMP-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)C(=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


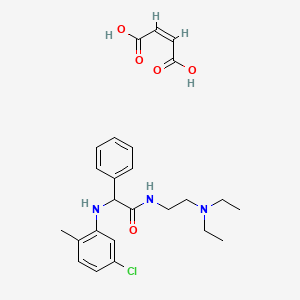
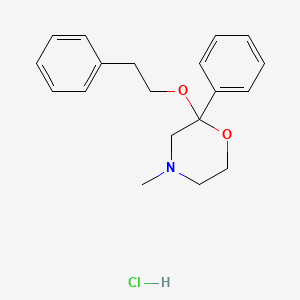
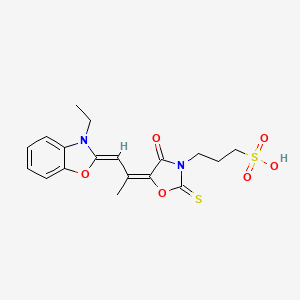
![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
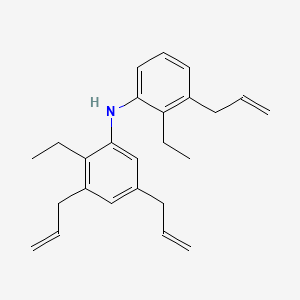
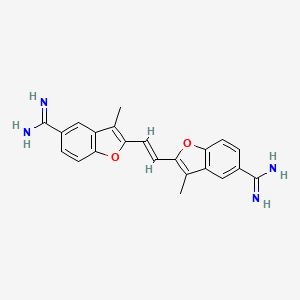

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
